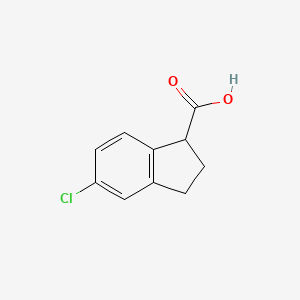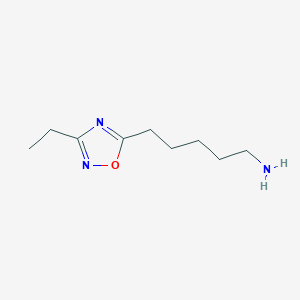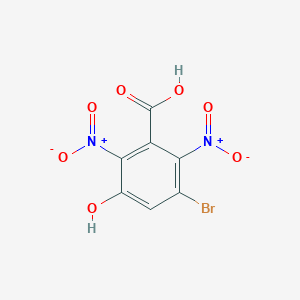
Penicillamine methyl ester
Overview
Description
Penicillamine methyl ester (PME) is a chemical compound that is synthesized from penicillamine, an amino acid that contains a sulfhydryl group. PME has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Scientific Research Applications
1. Synthesis and Structural Studies
Penicillamine methyl ester has been explored in various synthetic and structural studies. For instance, its role in the synthesis of the penam and oxapenam ring systems was investigated by Wolfe and Sterzycki (1987) in their study "The formylacetate synthon. Studies related to the synthesis of the penam and oxapenam ring systems" (Wolfe & Sterzycki, 1987). Additionally, Kirsch et al. (1998) focused on "Preparation and structural studies of neutral oxorhenium(V) complexes with D-penicillamine methyl ester," revealing insights into the coordination modes of bidentate N,S ligands (Kirsch et al., 1998).
2. Role in Chemical Reactions and Medicinal Chemistry
This compound has been utilized in studies involving chemical reactions and medicinal chemistry. For example, Real et al. (1999) discovered its effectiveness as a catalyst in the hydrocarboxylation of styrene in "Low symmetry metal complexes: chloro cysteine ethyl ester-N,S triphenylphosphine palladium(II)" (Real et al., 1999). Moreover, Urban et al. (1994) investigated its stereochemistry in "Synthesis and stereochemistry of some thiazolidines related to 6-(hydroxyethyl)-penams" (Urban et al., 1994).
3. Biochemical and Pharmacological Properties
The biochemical and pharmacological properties of penicillamine and its analogs, including the methyl ester variant, have been a subject of research. Aposhian's study "Penicillamine and analogous chelating agents" from 1971 provides insights into its metal-binding capabilities (Aposhian, 1971).
4. Analytical and Measurement Techniques
The compound has also been central in developing analytical techniques. Zinellu et al. (2004) in "Plasma D-penicillamine redox state evaluation by capillary electrophoresis with laser-induced fluorescence" explored methods for measuring various forms of penicillamine in plasma (Zinellu et al., 2004).
Mechanism of Action
Target of Action
Penicillamine methyl ester, also known as METHYL (2S)-2-AMINO-3-METHYL-3-SULFANYLBUTANOATE, primarily targets copper ions in the body . It is a chelating agent recommended for the removal of excess copper in patients with Wilson’s disease . It also reduces excess cystine excretion in cystinuria .
Mode of Action
This compound interacts with its targets by binding to them. In the case of Wilson’s disease, it binds to copper, allowing it to be eliminated in the urine . It also inhibits macrophages, decreases IL-1, and reduces the number of T-lymphocytes, which helps in the treatment of rheumatoid arthritis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the copper metabolism pathway. In Wilson’s disease, a genetic disorder of copper metabolism, the compound binds to accumulated copper and facilitates its elimination through urine . In cystinuria, it binds with cysteine to yield a mixed disulfide which is more soluble than cystine .
Pharmacokinetics
This compound is absorbed rapidly but incompletely (40 to 70%) in the intestine, with wide interindividual variations . Food, antacids, and, in particular, iron reduce absorption of the drug . Its bioavailability is also dramatically decreased in patients with malabsorption states .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of copper levels in patients with Wilson’s disease, and the reduction of cystine excretion in cystinuria . In rheumatoid arthritis, it reduces the number of T-lymphocytes, inhibits macrophage function, decreases IL-1, and prevents collagen cross-linking .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food and certain medications can affect its absorption and bioavailability . Additionally, the compound’s effectiveness can be hindered by its numerous adverse effects, both cutaneous and extra-cutaneous .
Biochemical Analysis
Biochemical Properties
Penicillamine methyl ester plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit macrophages, decrease IL-1, and reduce the number of T-lymphocytes . Additionally, it prevents collagen cross-linkage, which is crucial in the treatment of rheumatoid arthritis . The compound’s interaction with copper ions is particularly noteworthy, as it forms stable complexes that facilitate the excretion of copper in patients with Wilson’s disease .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to depress T-cell activity while not significantly affecting B-cell activity . This selective immunosuppressive action makes it valuable in treating autoimmune conditions. Furthermore, the compound’s ability to bind copper ions and facilitate their excretion impacts cellular metabolism by reducing copper toxicity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to heavy metals such as copper, forming stable complexes that are excreted in the urine . This chelation process is crucial in treating conditions like Wilson’s disease. Additionally, the compound interferes with the formation of cross-links between tropocollagen molecules, thereby preventing collagen cross-linkage . This action is beneficial in managing rheumatoid arthritis by reducing tissue stiffness and inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound is known to be rapidly absorbed but incompletely (40-70%) in the intestine . Its bioavailability is influenced by factors such as food intake and the presence of antacids . Over time, the compound’s stability and degradation can affect its efficacy, necessitating careful monitoring in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively chelates heavy metals and reduces symptoms of conditions like Wilson’s disease and rheumatoid arthritis . At higher doses, it can lead to adverse effects such as liver toxicity and immune suppression . These dosage-dependent effects highlight the importance of precise dosing in clinical and experimental applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its chelating properties. It interacts with enzymes and cofactors involved in copper metabolism, facilitating the excretion of copper through urine . The compound’s metabolism also involves hepatic processing, where it is converted into various metabolites, including S-methyl-D-penicillamine . These metabolic pathways are crucial for its therapeutic efficacy and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . Its distribution follows a two-compartment model, with peak plasma concentrations observed 1-4 hours after ingestion . The compound’s ability to form stable complexes with heavy metals facilitates its transport and excretion.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various biomolecules . Its ability to bind heavy metals and prevent collagen cross-linkage is facilitated by its subcellular distribution. Additionally, the compound’s localization in specific cellular compartments may be influenced by post-translational modifications and targeting signals .
Properties
IUPAC Name |
methyl (2S)-2-amino-3-methyl-3-sulfanylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-6(2,10)4(7)5(8)9-3/h4,10H,7H2,1-3H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXGPNLTDAUQQF-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)OC)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](C(=O)OC)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
34297-27-3 (hydrochloride) | |
| Record name | D-Penicillamine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029913835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29913-83-5 | |
| Record name | D-Penicillamine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029913835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


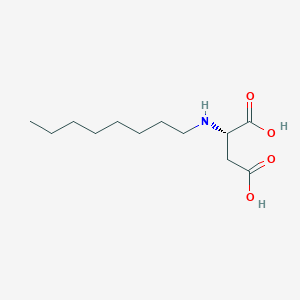
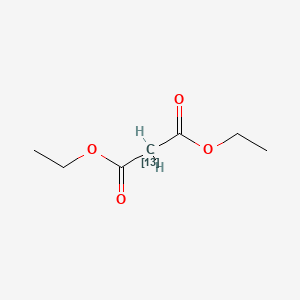
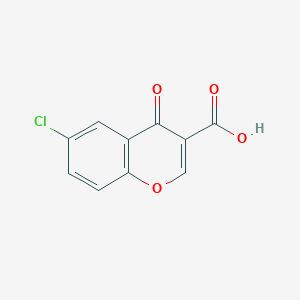
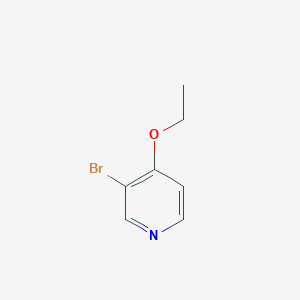
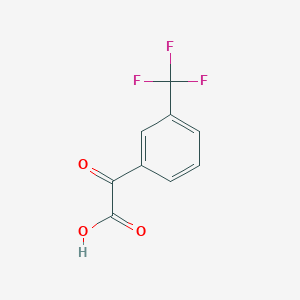
![2-(2,4-Dinitrobenzyl)-1H-benzo[d]imidazole](/img/structure/B1611129.png)
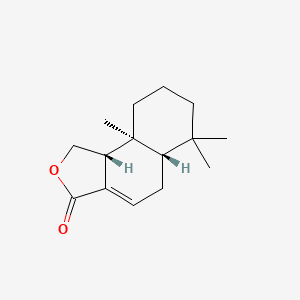
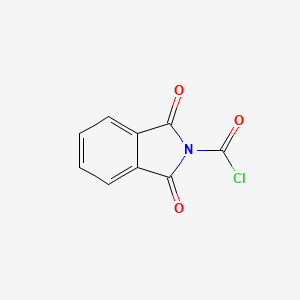
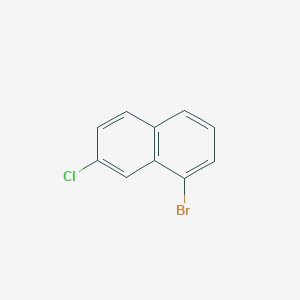
![7-Chloro-5,6-dimethylpyrazolo[1,5-A]pyrimidine](/img/structure/B1611135.png)
![Pyrido[3,4-D]pyridazin-4(3H)-one](/img/structure/B1611137.png)
